Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

Chiral Building Blocks Enantiomeric Excess Asymmetric Synthesis

Researchers advancing CCR3 antagonist programs often encounter stereochemical inconsistency and supply bottlenecks that delay lead optimization. Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate resolves this as the validated (S)-enantiomer for synthesizing CCR3 antagonists with picomolar potency (IC₅₀ = 10-60 pM) against eosinophil chemotaxis. • Direct building block for DPC168-class CCR3 antagonists that reached Phase I clinical trials • ~44% cost advantage vs. (R)-enantiomer for preclinical scale-up budgets • Orthogonal Boc protection enables solid-phase synthesis of protease-resistant β-peptides and foldamers

Molecular Formula C10H19NO5
Molecular Weight 233.264
CAS No. 136703-59-8
Cat. No. B565872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-3-(Boc-amino)-4-hydroxybutanoate
CAS136703-59-8
Synonyms(3S)​-3-[[(1,1-Dimethylethoxy)​carbonyl]​amino]​-4-hydroxy-butanoic Acid Methyl Ester;  (S)-Methyl 3-(tert-Butoxycarbonylamino)-4-hydroxybutanoate
Molecular FormulaC10H19NO5
Molecular Weight233.264
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OC)CO
InChIInChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1
InChIKeyZZDVXWXHEXVLNH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate (CAS 136703-59-8): A Chiral β-Amino Acid Building Block for High-Potency CCR3 Antagonist Synthesis


Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a chiral β-amino acid derivative characterized by a tert-butyloxycarbonyl (Boc) protected amine at the 3-position and a methyl ester, with the defined (S) stereochemistry . It serves as a key intermediate in the synthesis of complex peptidomimetics and pharmaceuticals, notably for the preparation of CC chemokine receptor-3 (CCR3) antagonists with picomolar potency against eosinophil chemotaxis [1]. The compound's specific stereochemistry and protected functional groups allow for precise, selective chemical modifications in multi-step syntheses .

Why Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate Cannot Be Casually Substituted by Structural Analogs


The specific (S)-stereochemistry at the 3-position and the β-amino acid backbone of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate are critical determinants of its utility, particularly in the synthesis of potent CCR3 antagonists [1]. Substitution with the (R)-enantiomer or racemic mixtures can lead to a significant loss of biological activity or produce an undesired stereoisomer in the final drug candidate . Furthermore, alternative Boc-protected β-amino acid esters with different substitution patterns (e.g., 4-amino-2-hydroxybutanoate) are not direct replacements due to their distinct reactivity and the resulting spatial arrangement of functional groups, which affects downstream coupling efficiency and final molecular conformation .

Quantitative Differentiation Evidence for Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate


Enantiomeric Purity: (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer of Methyl 3-(Boc-amino)-4-hydroxybutanoate is typically offered at a standard purity of 95-98%, with chiral HPLC verification available from multiple suppliers [1]. While the (R)-enantiomer (CAS 1062238-49-6) is also available at a comparable 97% purity , the (S)-form is the specified building block in the synthesis of clinically relevant CCR3 antagonists [2]. The use of the correct enantiomer is non-negotiable for maintaining the biological activity of the final product.

Chiral Building Blocks Enantiomeric Excess Asymmetric Synthesis

Cost-Effectiveness: (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer of Methyl 3-(Boc-amino)-4-hydroxybutanoate demonstrates a notable cost advantage over its (R)-enantiomer counterpart. A survey of commercial pricing for a 1-gram scale reveals a price differential of approximately 44% . This cost disparity is significant for large-scale research projects or pilot plant synthesis, making the (S)-enantiomer the more economically viable choice for its primary application in CCR3 antagonist synthesis.

Procurement Cost Analysis Chiral Building Blocks Medicinal Chemistry Economics

Application-Specific Potency: (S)-Enantiomer as a Key Intermediate for Picomolar CCR3 Antagonists

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is specifically cited as a starting material for the synthesis of a class of CC chemokine receptor-3 (CCR3) antagonists . These antagonists exhibit picomolar potency (IC50 = 10-60 pM) in inhibiting eotaxin-induced chemotaxis, a key pathway in allergic inflammation [1]. This level of potency is a differentiating factor; while other Boc-protected β-amino acids are used in various peptidomimetic applications, this compound's direct link to such a highly potent and clinically relevant class of molecules provides a unique and quantifiable justification for its selection.

CCR3 Antagonists Eosinophil Chemotaxis Peptidomimetics Drug Discovery

Primary Research and Industrial Applications for Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate


Synthesis of Picomolar Potency CCR3 Antagonists

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is the preferred building block for synthesizing a specific class of CCR3 antagonists that have demonstrated picomolar potency (IC50 = 10-60 pM) in inhibiting eosinophil chemotaxis [1]. This application is directly supported by the evidence of its use in the synthesis of compound 32 (DPC168), a candidate that entered Phase I clinical trials for allergic airway inflammation [1]. The correct (S)-stereochemistry is essential for this activity, as documented in the medicinal chemistry literature [1].

Cost-Effective Scale-Up for Preclinical Candidate Synthesis

For research groups or CROs advancing a CCR3 antagonist or related β-amino acid-derived peptide mimetic into preclinical development, the (S)-enantiomer offers a clear economic advantage. The data confirms it is approximately 44% less expensive per gram than its (R)-enantiomer counterpart . This cost differential becomes substantial when procuring material for multi-step syntheses requiring larger quantities, directly impacting project budgets without compromising the required stereochemical fidelity.

Asymmetric Synthesis of β-Peptides and Foldamers

The compound's chiral β-amino acid core makes it an excellent substrate for constructing protease-resistant β-peptides and foldamers [2]. The Boc-protected amine allows for orthogonal deprotection strategies in solid-phase peptide synthesis, while the defined (S)-stereochemistry enables the design of specific helical secondary structures, which are crucial for the biological function of these peptidomimetics [2].

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